molecular formula C42H84N28O7 B1679984 Novexatin CAS No. 942577-31-3

Novexatin

Cat. No. B1679984
M. Wt: 1093.3 g/mol
InChI Key: NVZLKNHDHPPJHL-RMIXPHLWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Novexatin (NP213) is a novel antifungal peptide specifically designed for the topical treatment of onychomycosis . It was designed using host defense peptides (HDP), essential components of the innate immune response to infection, as a template . Novexatin is a water-soluble cyclic fungicidal peptide that effectively penetrates the human nail .

Scientific Research Applications

Antifungal Properties and Efficacy in Onychomycosis Treatment

Novexatin®, also known as NP213, is a novel antifungal peptide specifically designed for the topical treatment of onychomycosis, a common nail infection. It was developed using host defense peptides (HDPs) as a template, which are crucial components of the innate immune response to infection. NP213, being a water-soluble cyclic fungicidal peptide, effectively penetrates the human nail, demonstrating a promising safety profile with no evidence of systemic exposure after topical application. Its efficacy was highlighted in two phase IIa human trials, where a significant percentage of patients showed no detectable fungi by culture after treatment, and improvement in nail appearance was reported. These trials also underscored its efficiency with a shorter application period compared to other topical treatments for onychomycosis (Mercer et al., 2020).

Potential in Cancer Research

Novexatin® has also been explored in cancer research, although not directly but through studies on similar compounds. For instance, the role of Nephroblastoma overexpressed (NOV or CCN3) in increasing cell motility and intercellular adhesion molecule-1 (ICAM-1) expression in prostate cancer cells has been studied. This research indicates that NOV activates a signal transduction pathway involving αvβ3 integrin, integrin-linked kinase (ILK), Akt, and nuclear factor-kappaB (NF-κB), thereby enhancing the migration of prostate cancer cells. This discovery suggests NOV's potential as a target for prostate cancer treatment (Chen et al., 2012).

Role in Drug Resistance and Toxicity Studies

Studies have also been conducted on the role of NOV-002, a glutathione disulfide mimetic, in modulating the effects of cisplatin, a chemotherapy drug. NOV-002 has been observed to improve the 1-year survival and decrease tumor progression rates in cancer patients when included in cisplatin-containing regimens. It exhibits chemoprotective properties, particularly in mitigating kidney toxicity associated with cisplatin use (Jenderny et al., 2010).

Safety And Hazards

Novexatin demonstrated a promising preclinical and clinical safety profile, with no evidence of systemic exposure following topical application to the skin and nails . It avoids potential safety issues that are associated with the use of orally administered systemic antifungal agents .

Future Directions

Novexatin has shown significant promise as a treatment for fungal infections of the toenail (onychomycosis) in preclinical and clinical testing, including Phase 1 and Phase 2a clinical trials . It is considered a highly differentiated peptide-based candidate for the topical treatment of onychomycosis . The future directions of Novexatin include further clinical trials to assess its safety and efficacy .

properties

IUPAC Name

2-[3-[(2S,5S,8S,11S,14S,17S,20S)-5,8,11,14,17,20-hexakis[3-(diaminomethylideneamino)propyl]-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H84N28O7/c43-36(44)57-15-1-8-22-29(71)65-24(10-3-17-59-38(47)48)31(73)67-26(12-5-19-61-40(51)52)33(75)69-28(14-7-21-63-42(55)56)35(77)70-27(13-6-20-62-41(53)54)34(76)68-25(11-4-18-60-39(49)50)32(74)66-23(30(72)64-22)9-2-16-58-37(45)46/h22-28H,1-21H2,(H,64,72)(H,65,71)(H,66,74)(H,67,73)(H,68,76)(H,69,75)(H,70,77)(H4,43,44,57)(H4,45,46,58)(H4,47,48,59)(H4,49,50,60)(H4,51,52,61)(H4,53,54,62)(H4,55,56,63)/t22-,23-,24-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZLKNHDHPPJHL-RMIXPHLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H84N28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1093.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Novexatin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Novexatin
Reactant of Route 2
Reactant of Route 2
Novexatin
Reactant of Route 3
Reactant of Route 3
Novexatin
Reactant of Route 4
Reactant of Route 4
Novexatin
Reactant of Route 5
Reactant of Route 5
Novexatin
Reactant of Route 6
Reactant of Route 6
Novexatin

Citations

For This Compound
171
Citations
DK Mercer, JC Robertson, L Miller, CS Stewart… - Medical …, 2020 - academic.oup.com
NP213 (Novexatin ® ) is a novel antifungal peptide specifically designed for the topical treatment of onychomycosis. NP213 was designed using host defense peptides (HDP), essential …
Number of citations: 24 academic.oup.com
S Li, RR Breaker - Bioorganic & medicinal chemistry letters, 2012 - Elsevier
… cereviciae (see Supplementary data) confirm that Novexatin has MIC values for … mM Novexatin was needed to almost completely prevent fungal growth over 48 h. Solubility of Novexatin …
Number of citations: 44 www.sciencedirect.com
D O'Neil, CEO NovaBiotics - 2017 - nature.com
… The company’s most advanced asset from this platform is Novexatin (NP213), a topical treatment … Studies to date show that Novexatin is the first topical agent with the potential to resolve …
Number of citations: 0 www.nature.com
Neelabh, K Singh, J Rani - Probiotics and antimicrobial proteins, 2016 - Springer
… Novexatin. It targets fungi irrespective of the level of their metabolic activity. A very important characteristic feature of Novexatin … Additionally, Novexatin is used topically which gives it an …
Number of citations: 22 link.springer.com
HB Koo, J Seo - Peptide Science, 2019 - Wiley Online Library
Overuse of conventional antibiotics as well as the slow pace of new antibiotic drug development leads to antimicrobial resistance (AMR). Because infections with multi‐drug resistant (…
Number of citations: 279 onlinelibrary.wiley.com
G Roscia, C Falciani, L Bracci… - Current Protein and …, 2013 - ingentaconnect.com
… Importantly, the fungicidal activity of Novexatin® is not compromised by keratin (the major component of human nails). It successfully completed phase I clinical evaluation in 2009 in a …
Number of citations: 54 www.ingentaconnect.com
SJ Uddin, JA Shilpi, L Nahar, SD Sarker… - Frontiers in …, 2021 - frontiersin.org
Infectious diseases are serious global health problems as they are often difficult to control, manage or eradicate. COVID-19 pandemic is a classic example of such problems that has …
Number of citations: 9 www.frontiersin.org
JL Fox - Nature biotechnology, 2013 - go.gale.com
Against a background of US federal government incentives providing additional years of market exclusivity for antimicrobials (Box 1) and a more flexible stance at the US Food and Drug …
Number of citations: 594 go.gale.com
Y Jiang, Y Chen, Z Song, Z Tan, J Cheng - Advanced Drug Delivery …, 2021 - Elsevier
… Novexatin is a synthetic cyclic peptide developed by Novabiotics and it contains seven … A phase II clinical trial using novexatin for the treatment of fungal nail infections by topical …
Number of citations: 126 www.sciencedirect.com
DK Mercer, CS Stewart, L Miller… - Antimicrobial agents …, 2019 - Am Soc Microbiol
… We have developed a synthetic antimicrobial peptide, NP213 (Novexatin), which is now in late-stage clinical development as a topical therapy (in a water-based solution) for the …
Number of citations: 25 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.